Boc-glu(ofm)-oh

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Fluorenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

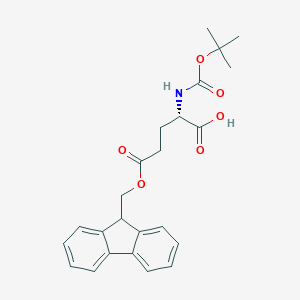

(2S)-5-(9H-fluoren-9-ylmethoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO6/c1-24(2,3)31-23(29)25-20(22(27)28)12-13-21(26)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,27,28)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCQRXYWDDVULAP-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80154010 | |

| Record name | N-alpha-tert-Butyloxycarbonylglutamic acid gamma-fluorenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80154010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123417-18-5 | |

| Record name | N-alpha-tert-Butyloxycarbonylglutamic acid gamma-fluorenylmethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123417185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-alpha-tert-Butyloxycarbonylglutamic acid gamma-fluorenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80154010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Boc-glu(ofm)-oh chemical properties and structure

An In-depth Technical Guide to Boc-Glu(OFm)-OH: Chemical Properties and Structure

For researchers, scientists, and drug development professionals, a thorough understanding of the building blocks used in peptide synthesis is paramount. Boc-L-glutamic acid γ-9-fluorenylmethyl ester, commonly abbreviated as this compound, is a crucial derivative of L-glutamic acid. Its dual-protected nature makes it a versatile tool in the precise assembly of complex peptides and peptide-based drugs.[1][2][] This guide provides a detailed overview of its chemical properties, structure, and its application in solid-phase peptide synthesis.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1][2][] Its key quantitative properties are summarized in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 123417-18-5[1][4][5][6][7] |

| Molecular Formula | C₂₄H₂₇NO₆[1][4][5][6][8] |

| Molecular Weight | 425.47 g/mol [5][6] |

| Melting Point | 92-131 °C[1][2][] |

| Boiling Point | 633.5±55.0 °C (Predicted)[][9] |

| Density | 1.232±0.06 g/cm³ (Predicted)[] |

| Purity | ≥ 98% (HPLC)[1][2][] |

| Appearance | White to off-white powder[1][2][] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[10] |

| Optical Rotation | [α]D20 = +24 ± 4º (c=1 in CHCl₃:MeOH=9:1)[1][2] |

| Storage | 0-8°C[1][2][][9][11] |

Chemical Structure

This compound is a derivative of L-glutamic acid with two key protecting groups that allow for its strategic use in peptide synthesis.

-

L-Glutamic Acid Backbone : The core of the molecule is the amino acid L-glutamic acid.

-

Boc Protecting Group : The α-amino group is protected by a tert-butyloxycarbonyl (Boc) group. This group is stable under basic and nucleophilic conditions but is readily removed with moderate acid treatment.[12]

-

OFm Protecting Group : The γ-carboxyl group of the side chain is protected as a 9-fluorenylmethyl ester (OFm). This group is stable to the acidic conditions used to remove the Boc group but can be cleaved under mild basic conditions, typically with piperidine. This orthogonality is highly valuable in complex synthetic strategies.[9]

This dual-protection scheme allows for the selective deprotection and modification of either the N-terminus or the side chain, providing precise control during peptide chain elongation.[9]

Structural Representations:

-

SMILES : CC(C)(C)OC(=O)N--INVALID-LINK--OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O[][10]

-

InChI : InChI=1S/C24H27NO6/c1-24(2,3)31-23(29)25-20(22(27)28)12-13-21(26)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,27,28)/t20-/m0/s1[][6]

Caption: 2D representation of the this compound structure.

Experimental Protocols

This compound is a key reagent in Boc-chemistry for solid-phase peptide synthesis (SPPS).[12] The following is a generalized protocol for its incorporation into a growing peptide chain on a solid support.

1. Resin Preparation and Swelling:

-

Resin Choice: A suitable resin, such as Merrifield resin, is chosen based on the desired C-terminal functionality.

-

Procedure: The resin is placed in a reaction vessel and washed several times with dichloromethane (DCM). It is then allowed to swell in DCM for at least 30 minutes to ensure all reactive sites are accessible.

2. Coupling of this compound:

-

Activation: this compound (2-4 equivalents relative to the resin loading) is pre-activated. A common method is the formation of a symmetric anhydride by reacting it with N,N'-dicyclohexylcarbodiimide (DCC) in DCM for 10-20 minutes. The byproduct, dicyclohexylurea (DCU), is filtered off.

-

Coupling Reaction: The activated this compound solution is added to the swollen resin. The reaction is allowed to proceed for 1-2 hours at room temperature with gentle agitation.

-

Monitoring: The completion of the coupling reaction can be monitored using a qualitative test, such as the Kaiser test.

3. Capping (Optional):

-

To block any unreacted amino groups on the resin and prevent the formation of deletion sequences, a capping step can be performed. This typically involves treating the resin with acetic anhydride and a base like N,N-diisopropylethylamine (DIPEA) in DCM.

4. Boc Deprotection:

-

Procedure: The N-terminal Boc group is removed by treating the resin with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v) for about 30 minutes.

-

Washes: The resin is then thoroughly washed with DCM, followed by a neutralization wash with a solution of DIPEA in DCM (e.g., 5-10% v/v), and finally washed again with DCM to prepare for the next coupling cycle.

5. Chain Elongation:

-

Steps 2-4 are repeated with the next desired Boc-protected amino acid until the peptide sequence is complete.

6. Cleavage and Side-Chain Deprotection:

-

Final Boc Removal: The final N-terminal Boc group is removed as described in step 4.

-

Cleavage Cocktail: The peptide is cleaved from the resin, and the OFm side-chain protecting group is simultaneously removed using a specific cleavage cocktail. For the OFm group, a mild base is required. A common method involves treating the resin with a solution of 20% piperidine in dimethylformamide (DMF).

-

Peptide Precipitation: The cleaved peptide is precipitated from the cleavage solution using cold diethyl ether, collected by centrifugation, and washed several times with cold ether to remove scavengers and byproducts.

7. Purification:

-

The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

The identity and purity of the final peptide are confirmed using techniques like mass spectrometry (MS) and analytical HPLC.

Caption: Workflow for using this compound in Solid-Phase Peptide Synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 4. peptide.com [peptide.com]

- 5. advancedchemtech.com [advancedchemtech.com]

- 6. This compound, 123417-18-5, Boc Amino Acids, P3 BioSystems [p3bio.com]

- 7. This compound | 123417-18-5 [chemicalbook.com]

- 8. kilobio.com [kilobio.com]

- 9. Boc-D-glutamic acid gamma-9-fluorenylmethyl ester [myskinrecipes.com]

- 10. This compound | CAS:123417-18-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 11. chemimpex.com [chemimpex.com]

- 12. youtube.com [youtube.com]

An In-depth Technical Guide to Boc-Glu(OFm)-OH: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-Boc-L-glutamic acid γ-(9-fluorenylmethyl) ester, commonly referred to as Boc-Glu(OFm)-OH. This specialized amino acid derivative is a valuable tool in synthetic peptide chemistry and has shown potential in biochemical applications. This document details its physicochemical properties, provides generalized experimental protocols for its use, and explores its role as a research compound.

Core Properties of this compound

This compound is a protected amino acid used in solid-phase peptide synthesis (SPPS). The Boc (tert-butyloxycarbonyl) group protects the α-amine, while the OFm (9-fluorenylmethyl) ester protects the γ-carboxyl group of the glutamic acid side chain. This orthogonal protection scheme allows for selective deprotection and modification, making it a versatile building block for complex peptide structures.

| Property | Value |

| CAS Number | 123417-18-5 |

| Molecular Weight | 425.47 g/mol |

| Molecular Formula | C₂₄H₂₇NO₆ |

| Appearance | White to off-white powder |

| Solubility | Soluble in organic solvents like DMF, DCM |

Applications in Peptide Synthesis

This compound is primarily utilized in Boc-chemistry solid-phase peptide synthesis (SPPS). The Boc protecting group is labile to moderate acids, such as trifluoroacetic acid (TFA), for the deprotection of the N-terminus, while the OFm group is stable under these conditions. The OFm group can be selectively removed using a mild base, such as piperidine, which is a key feature for specific applications like the synthesis of cyclic peptides.

Experimental Workflow for Boc-SPPS

Below is a generalized workflow for the incorporation of this compound into a peptide sequence using manual Boc-SPPS.

Caption: General workflow for Boc-SPPS.

Detailed Experimental Protocol: Incorporation of this compound

This protocol outlines the manual steps for coupling this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with a free amine

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Piperidine

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.

-

Boc Deprotection (if applicable): To deprotect the N-terminal Boc group of the resin-bound peptide, treat with a solution of 50% TFA in DCM for 30 minutes.

-

Washing: Wash the resin thoroughly with DCM (3x) and then DMF (3x) to remove residual TFA and by-products.

-

Neutralization: Neutralize the resin with a 10% solution of DIEA in DCM for 10 minutes. Wash again with DCM (3x) and DMF (3x).

-

Activation of this compound: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF. Add DCC (3 equivalents) and allow the mixture to pre-activate for 10 minutes.

-

Coupling: Add the activated this compound solution to the neutralized peptide-resin. Agitate the mixture for 2-4 hours at room temperature.

-

Monitoring the Coupling: Monitor the reaction using a qualitative test such as the Kaiser test to check for the presence of free primary amines. If the test is positive, the coupling reaction is incomplete and should be allowed to proceed longer or be repeated.

-

Washing: Once the coupling is complete, wash the resin with DMF (3x), DCM (3x), and Methanol (3x) to remove excess reagents and by-products.

-

Next Cycle: The resin is now ready for the deprotection of the Boc group of the newly added residue and the coupling of the next amino acid.

Application in Biochemical Research: Inhibition of Purine Nucleoside Phosphorylase

This compound has been described as a reversible inhibitor of purine nucleoside phosphorylase (PNP). PNP is a key enzyme in the purine salvage pathway, which is crucial for the metabolism of purines and the maintenance of nucleotide pools in cells.[1] The inhibition of PNP can have significant effects on cellular processes, particularly in rapidly dividing cells like lymphocytes, making it a target for immunosuppressive and anti-cancer therapies.

Purine Salvage Pathway

The purine salvage pathway recycles purine bases from the degradation of nucleotides. PNP plays a central role in this pathway by catalyzing the reversible phosphorolysis of purine nucleosides to the corresponding purine base and ribose-1-phosphate.

Caption: Simplified purine salvage pathway.

Experimental Protocol: PNP Inhibition Assay

This is a generalized colorimetric assay to determine the inhibitory activity of a compound like this compound on PNP. The assay measures the production of uric acid from inosine in a coupled reaction with xanthine oxidase.

Materials:

-

Purified Purine Nucleoside Phosphorylase (PNP)

-

Xanthine Oxidase

-

Inosine (substrate)

-

Phosphate buffer

-

This compound (or other test inhibitor)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading at 293 nm

Procedure:

-

Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare working solutions of PNP, xanthine oxidase, and inosine in phosphate buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

PNP enzyme solution

-

Varying concentrations of the inhibitor (this compound) or vehicle control (DMSO).

-

-

Pre-incubation: Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the inosine substrate to all wells.

-

Kinetic Measurement: Immediately begin reading the absorbance at 293 nm every minute for 30-60 minutes. The increase in absorbance corresponds to the formation of uric acid.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Potential Role in Vaccine Development

Some sources mention the use of this compound in the development of vaccines for porcine rotavirus.[1] While specific details on its mechanism of action in this context are not widely published, amino acid derivatives are being explored as potential vaccine adjuvants. Adjuvants are substances that enhance the immunogenicity of antigens. It is hypothesized that compounds like this compound could be used to synthesize or modify peptides that act as or are part of an adjuvant system, potentially improving the immune response to a vaccine. Further research is needed to elucidate the precise role and efficacy of this compound in vaccine formulations.

This technical guide provides a foundational understanding of this compound for researchers and professionals. The provided protocols are generalized and should be optimized for specific experimental conditions and applications.

References

A Comprehensive Technical Guide to the Solubility of Boc-Glu(OFm)-OH in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of N-α-Boc-L-glutamic acid γ-(9-fluorenylmethyl) ester (Boc-Glu(OFm)-OH), a critical building block in peptide synthesis and drug development. Understanding the solubility of this compound is paramount for its effective handling, reaction optimization, and purification. This document outlines its qualitative solubility in common organic solvents, provides a detailed experimental protocol for quantitative solubility determination, and presents a visual workflow to guide researchers.

Overview of this compound Solubility

This compound is a derivative of L-glutamic acid where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group and the gamma-carboxyl group is protected as a 9-fluorenylmethyl (Fm) ester. The presence of the bulky and lipophilic Boc and Fm protecting groups significantly influences its solubility profile, generally rendering it more soluble in organic solvents compared to its unprotected amino acid counterpart.

Qualitative Solubility Data

While precise quantitative solubility data for this compound is not extensively published in the public domain, qualitative information from various chemical suppliers indicates its general solubility in a range of common organic solvents. This information is summarized in the table below. It is important to note that "soluble" is a qualitative term and the actual solubility can vary with the specific grade of the solvent and the ambient temperature.

| Solvent | Polarity Index | General Solubility |

| Dichloromethane (DCM) | 3.1 | Soluble[1] |

| Chloroform | 4.1 | Soluble[1] |

| Ethyl Acetate (EtOAc) | 4.4 | Soluble[1] |

| Acetone | 5.1 | Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble[1] |

Experimental Protocol: Quantitative Determination of Thermodynamic Solubility

For researchers requiring precise solubility values, the following detailed protocol outlines the widely accepted shake-flask method for determining the thermodynamic (equilibrium) solubility of this compound in a specific organic solvent. This method, when coupled with a suitable analytical technique like High-Performance Liquid Chromatography (HPLC), provides accurate and reproducible results.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent(s) (HPLC grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Orbital shaker or rotator with temperature control

-

Syringes (glass or solvent-compatible plastic)

-

Syringe filters (0.22 µm, solvent-compatible membrane, e.g., PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a pre-weighed vial. The amount should be visibly more than what is expected to dissolve to ensure a solid phase remains at equilibrium.

-

Record the exact weight of the added solid.

-

Add a precise volume of the chosen organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a rotator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to perform a time-to-equilibrium study beforehand by taking measurements at various time points (e.g., 24, 48, 72 hours) to ensure the concentration has stabilized.

-

-

Phase Separation and Sampling:

-

After equilibration, cease agitation and allow the vials to stand undisturbed for at least one hour to let the excess solid settle.

-

Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.

-

-

Quantification:

-

Calibration Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Analyze the standard solutions using a suitable analytical method (e.g., HPLC-UV) to generate a calibration curve. The large fluorenyl group provides a strong UV chromophore, making HPLC-UV an ideal quantification method.

-

Sample Analysis: Accurately dilute the filtered sample solution with the solvent as necessary to ensure the concentration falls within the linear range of the calibration curve.

-

Analyze the diluted sample solution using the same analytical method and determine its concentration by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, accounting for any dilutions made during the analysis.

-

The resulting concentration is the thermodynamic solubility of this compound in the tested solvent at the specified temperature, typically expressed in units of mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the thermodynamic solubility of this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

References

A Technical Deep Dive: Boc-Glu(OFm)-OH in the Landscape of Glutamic Acid Derivatives for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the precise and demanding field of peptide synthesis, the selection of appropriately protected amino acid derivatives is a critical determinant of success. For the incorporation of glutamic acid, a trifunctional amino acid, the choice of side-chain protection profoundly influences synthesis efficiency, final peptide purity, and the feasibility of complex synthetic strategies such as on-resin cyclization. This technical guide provides an in-depth comparison of N-α-tert-butyloxycarbonyl-L-glutamic acid γ-(9-fluorenylmethyl) ester (Boc-Glu(OFm)-OH) with other commonly employed glutamic acid derivatives. We will explore their chemical properties, applications, and the nuanced advantages each offers in solid-phase peptide synthesis (SPPS).

Core Principles: Orthogonal Protection Strategies

Modern peptide synthesis hinges on the principle of orthogonal protection, where different protecting groups can be selectively removed under distinct chemical conditions.[1] This allows for the stepwise elongation of the peptide chain while safeguarding reactive side chains from unwanted reactions.[1] The two dominant strategies are the Fmoc/tBu and Boc/Bzl approaches.

-

Fmoc/tBu Strategy: This widely adopted method utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-protection and acid-labile groups like tert-butyl (tBu) for permanent side-chain protection.[2][3]

-

Boc/Bzl Strategy: This traditional approach employs the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection and typically benzyl (Bzl)-based groups for side-chain protection, which require stronger acidic conditions for removal.[2][4]

This compound introduces a unique hybrid approach, combining a Boc group for Nα-protection with a base-labile 9-fluorenylmethyl (OFm) ester for side-chain protection. This orthogonality makes it a valuable tool for specific applications within Boc-based SPPS.

Comparative Analysis of Glutamic Acid Derivatives

The choice of a glutamic acid derivative is dictated by the overall synthetic strategy, the desired final peptide structure (linear, cyclic, or otherwise modified), and the presence of other sensitive residues in the sequence.

| Derivative | Nα-Protection | γ-Carboxyl Protection | Deprotection Conditions (Side Chain) | Primary Applications | Key Advantages | Potential Disadvantages |

| This compound | Boc | 9-Fluorenylmethyl (OFm) | Base-labile (e.g., 20% piperidine in DMF) | Boc-SPPS, synthesis of protected peptide fragments, on-resin cyclization. | Orthogonal to acid-labile groups; allows for selective side-chain deprotection in Boc chemistry. | Potential for piperidide formation on other susceptible residues during OFm cleavage.[5] |

| Fmoc-Glu(OtBu)-OH | Fmoc | tert-Butyl (OtBu) | Acid-labile (e.g., high concentration of TFA)[6][7] | Standard Fmoc-SPPS for linear peptides.[8][9] | High stability to base during Fmoc deprotection; compatible with standard cleavage from many resins.[10][11] | Potential for pyroglutamate formation; t-butyl cation can lead to alkylation of sensitive residues.[8][10] |

| Boc-Glu(OBzl)-OH | Boc | Benzyl (Bzl) | Strong acid (e.g., HF) or catalytic hydrogenation.[4][10] | Standard Boc-SPPS for linear peptides.[12][13] | Robust and well-established in Boc chemistry. | Requires harsh cleavage conditions (HF); potential for incomplete deprotection with hydrogenation.[14] |

| Fmoc-Glu(OAll)-OH | Fmoc | Allyl (OAll) | Palladium(0)-catalyzed allyl transfer.[10] | Orthogonal protection schemes, on-resin side-chain modification.[10][15] | Fully orthogonal to both acid- and base-labile protecting groups.[8][10] | Requires a specific palladium catalyst and scavenger; potential for catalyst contamination.[10] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of these derivatives. The following protocols provide a general framework for their use in manual solid-phase peptide synthesis.

Protocol 1: Coupling of this compound in Boc-SPPS

This protocol outlines a single coupling cycle for incorporating this compound.

1. Resin Preparation:

- Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for at least 30 minutes in a reaction vessel.[12][16]

- Perform Nα-Boc deprotection of the resin-bound peptide using 25-50% trifluoroacetic acid (TFA) in DCM.[16][17]

- Treat with the TFA/DCM solution for 1-2 minutes, drain, and add a fresh portion for an additional 20-30 minutes.[16]

- Wash the resin thoroughly with DCM to remove residual TFA.[16]

- Neutralize the N-terminal ammonium trifluoroacetate salt with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM.[16][17]

- Wash the resin with DCM and then with N,N-dimethylformamide (DMF) to prepare for coupling.

2. Amino Acid Activation and Coupling:

- In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a coupling agent such as HBTU (2.9 equivalents) in DMF.

- Add DIEA (6 equivalents) to the amino acid solution to pre-activate for 1-5 minutes.

- Add the activated amino acid solution to the swollen and neutralized peptide-resin.

- Agitate the mixture at room temperature for 1-2 hours.

- Monitor the coupling reaction completion using the Kaiser test.[12]

3. Washing:

- Once the coupling is complete, drain the reaction solution.

- Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.[17]

Protocol 2: Selective Deprotection of the OFm Group

This procedure allows for the removal of the γ-carboxyl protecting group of a glutamic acid residue while the peptide remains on the resin and the Nα-Boc group is intact.

1. Resin Preparation:

- Wash the peptide-resin containing the Boc-Glu(OFm)-residue with DMF.

2. OFm Deprotection:

- Treat the resin with a solution of 20% piperidine in DMF for 10-20 minutes at room temperature.[5]

- Drain the solution and repeat the treatment with fresh piperidine/DMF solution.

3. Washing:

- Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.

- Wash with DCM and dry the resin if the synthesis is to be stopped, or proceed with further on-resin modifications.

Protocol 3: Coupling of Fmoc-Glu(OtBu)-OH in Fmoc-SPPS

This protocol describes a standard coupling cycle for Fmoc-Glu(OtBu)-OH.

1. Resin Preparation:

- Swell the appropriate resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.[3][6]

- Perform Nα-Fmoc deprotection using 20% piperidine in DMF.[6][18]

- Treat for 3 minutes, drain, and add a fresh portion for an additional 10 minutes.[18]

- Wash the resin thoroughly with DMF to remove piperidine.[6]

2. Amino Acid Activation and Coupling:

- In a separate vial, dissolve Fmoc-Glu(OtBu)-OH (4 equivalents), HBTU (3.9 equivalents), and DIEA (8 equivalents) in DMF.[6]

- Allow the mixture to pre-activate for 2-5 minutes.[6]

- Add the activated amino acid solution to the deprotected resin.

- Agitate the mixture for 1-2 hours at room temperature.[6]

- Monitor the reaction completion with a Kaiser test.[6]

3. Washing:

- Drain the coupling solution and wash the resin with DMF and DCM.[6]

Protocol 4: Final Cleavage and Deprotection (Fmoc/tBu Strategy)

This procedure cleaves the peptide from the resin and removes the tBu side-chain protecting groups.

1. Resin Preparation:

- Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.[6]

2. Cleavage:

- Prepare a cleavage cocktail, typically 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[6]

- Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[6]

3. Peptide Precipitation and Purification:

- Filter the resin and collect the filtrate.

- Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.[6]

- Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry the crude product.[6]

- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

Visualization of Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate key workflows and decision-making processes in peptide synthesis involving these glutamic acid derivatives.

Data Presentation: Purity and Yield

While direct side-by-side comparative studies under identical conditions are scarce in the literature, the following table summarizes typical performance metrics for different glutamic acid derivatives based on established synthesis protocols.

| Parameter | This compound | Fmoc-Glu(OtBu)-OH | Boc-Glu(OBzl)-OH | Notes |

| Typical Coupling Efficiency | >98% | >99%[6] | ~95-99%[10] | Dependent on coupling reagents and sequence. |

| Typical Crude Peptide Purity (HPLC) | Varies | 50-95%[5][12] | 50-70%[10][12] | Highly sequence and synthesis protocol dependent. |

| Typical Final Purified Yield | Varies | Varies | Varies | Dependent on peptide length, complexity, and purification efficiency. |

Potential Side Reactions

A critical aspect of selecting a glutamic acid derivative is understanding the potential for side reactions that can impact the purity and yield of the final product.

-

Pyroglutamate Formation: The N-terminal glutamic acid can cyclize to form pyroglutamate, leading to a truncated peptide. This can be more prevalent in Boc-SPPS due to the acidic deprotection steps.[8][10]

-

Aspartimide Formation: In sequences containing Asp-Gly or Asp-Ser, the peptide backbone can cyclize to form an aspartimide, which can then reopen to form a mixture of α- and β-aspartyl peptides. While not directly related to the glutamic acid derivative, the choice of overall synthetic strategy (Fmoc vs. Boc) can influence the likelihood of this side reaction.

-

Alkylation: During the final acid cleavage (e.g., with TFA or HF), the carbocations generated from side-chain protecting groups (like tBu or Bzl) can alkylate sensitive residues such as tryptophan and methionine. The use of scavengers is essential to minimize this.[10]

-

Piperidide Formation: When using piperidine for the deprotection of the OFm group on this compound, there is a risk of piperidine reacting with the activated carboxyl groups of other aspartic or glutamic acid residues in the peptide chain, leading to the formation of piperidide adducts.[5]

Analytical Characterization: HPLC and Mass Spectrometry

The purity and identity of the synthesized peptides must be rigorously confirmed using analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for assessing peptide purity.[19][20] The peptide is separated on a C18 column, and the purity is determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram.[19]

-

Mass Spectrometry (MS): LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry to confirm the molecular weight of the target peptide and identify impurities.[2]

Conclusion

The selection of a glutamic acid derivative is a strategic decision in peptide synthesis. This compound stands out as a valuable reagent for Boc-based SPPS, particularly when selective side-chain deprotection is required for the synthesis of complex architectures like cyclic peptides or for the preparation of protected peptide fragments. Its orthogonality to acid-labile protecting groups provides a unique level of synthetic flexibility.

For routine linear peptide synthesis, Fmoc-Glu(OtBu)-OH remains the workhorse in the widely adopted Fmoc/tBu strategy, offering mild deprotection conditions and high efficiency. Boc-Glu(OBzl)-OH continues to be a robust option within the traditional Boc/Bzl framework. Finally, derivatives like Fmoc-Glu(OAll)-OH provide complete orthogonality for specialized applications.

A thorough understanding of the chemical properties, potential side reactions, and appropriate experimental protocols for each derivative is paramount for researchers, scientists, and drug development professionals to successfully synthesize high-purity peptides for their specific research and therapeutic applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. lcms.cz [lcms.cz]

- 3. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]

- 4. academic.oup.com [academic.oup.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. peptide.com [peptide.com]

- 11. benchchem.com [benchchem.com]

- 12. luxembourg-bio.com [luxembourg-bio.com]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. resolvemass.ca [resolvemass.ca]

- 18. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 19. gilson.com [gilson.com]

- 20. LC-MS/MS Peptide Analysis: Complete Protocol - Peptide Port [peptideport.com]

In-Depth Technical Guide to the Safety and Handling of Boc-Glu(OFm)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling guidelines for Boc-Glu(OFm)-OH (N-α-tert-Butoxycarbonyl-L-glutamic acid γ-(9-fluorenylmethyl) ester). The information presented is intended to support best practices in a laboratory or pharmaceutical development setting. Due to the limited availability of specific toxicological data for this compound, this guide also draws upon information from structurally similar molecules to provide a thorough assessment of potential hazards.

Chemical and Physical Properties

This compound is a protected amino acid derivative commonly used in peptide synthesis. A summary of its key physical and chemical properties is provided below.

| Property | Value |

| Chemical Name | (2S)-5-(9H-fluoren-9-ylmethoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |

| Synonyms | N-Boc-L-glutamate 5-(9-fluorenylmethyl)ester, Boc-L-glutamic acid 5-(9-fluorenylmethyl) ester, Boc-L-glutamic acid γ-9-fluorenylmethyl ester |

| CAS Number | 123417-18-5 |

| Molecular Formula | C₂₄H₂₇NO₆ |

| Molecular Weight | 425.47 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 130-131 °C |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. |

| Storage | Desiccate at -20°C |

Hazard Identification and Classification

Based on data for the closely related compound "Boc-glu-ofm," this compound is classified as a hazardous substance. The GHS hazard classifications are summarized below.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

Toxicological Data

Experimental Protocols

The hazard classifications for skin, eye, and respiratory irritation are typically determined using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are summaries of the relevant OECD test guidelines.

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This test is designed to assess the potential of a substance to cause localized skin irritation or corrosion.[2][3][4][5][6]

-

Principle: A single dose of the test substance is applied to a small area of the skin of a laboratory animal, typically an albino rabbit.

-

Procedure: The substance is applied to a shaved patch of skin and covered with a gauze patch. The exposure duration is typically 4 hours.

-

Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals for up to 14 days.

-

Classification: The severity and reversibility of the skin reactions are scored to determine if the substance is an irritant.

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This guideline outlines the procedure for evaluating the potential of a substance to cause eye irritation or damage.[7][8][9][10][11]

-

Principle: A single dose of the test substance is applied to one eye of a laboratory animal, usually an albino rabbit. The untreated eye serves as a control.

-

Procedure: The test substance is instilled into the conjunctival sac of the eye.

-

Observation: The eye is examined for lesions of the cornea, iris, and conjunctiva at regular intervals for up to 21 days.

-

Classification: The severity and reversibility of the ocular lesions are scored to classify the substance's potential for eye irritation or serious eye damage.

OECD Test Guideline 403: Acute Inhalation Toxicity

This test is used to determine the health hazards associated with a single, short-term exposure to a substance via inhalation.[12][13][14][15][16]

-

Principle: Laboratory animals, typically rats, are exposed to the test substance in the form of a gas, vapor, or aerosol in a controlled inhalation chamber.

-

Procedure: The exposure is for a defined period, usually 4 hours. Multiple concentrations are often tested to determine a dose-response relationship.

-

Observation: Animals are observed for signs of toxicity and mortality during and after exposure for at least 14 days.

-

Classification: The results are used to estimate the LC50 and to identify the substance as a potential respiratory irritant.

Safe Handling and Storage

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of personal protection. The following PPE is recommended:

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. |

| Respiratory Protection | Use a NIOSH-approved respirator with a particulate filter if handling as a powder or if dust is generated. |

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

-

Ensure that an eyewash station and safety shower are readily accessible.

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

Storage

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Recommended storage temperature is -20°C.

-

Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

| Exposure Route | First Aid Instructions |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention. |

Spill and Disposal Procedures

-

Spill Response: In case of a spill, wear appropriate PPE. Avoid generating dust. Carefully sweep or scoop up the spilled material and place it into a suitable container for disposal.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Diagrams

Safe Handling Workflow

References

- 1. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 2. nucro-technics.com [nucro-technics.com]

- 3. catalog.labcorp.com [catalog.labcorp.com]

- 4. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. nucro-technics.com [nucro-technics.com]

- 10. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 11. flashpointsrl.com [flashpointsrl.com]

- 12. oecd.org [oecd.org]

- 13. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 14. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 15. catalog.labcorp.com [catalog.labcorp.com]

- 16. oecd.org [oecd.org]

A Technical Guide to the Procurement and Application of Boc-L-Glu(OFm)-OH for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of N-α-tert-Butyloxycarbonyl-L-glutamic acid γ-9-fluorenylmethyl ester, commonly abbreviated as Boc-L-Glu(OFm)-OH. It serves as a critical reagent in solid-phase peptide synthesis (SPPS) for the precise incorporation of glutamic acid residues into peptide sequences. The molecule's structure features two key protecting groups: the Boc group on the α-amine and the 9-fluorenylmethyl (Fm) ester on the γ-carboxyl group. This orthogonal protection scheme is highly advantageous, as the Boc group is labile to mild acids while the Fm group requires basic conditions for removal, offering chemists precise control during complex synthesis protocols.[1]

Commercial Availability and Supplier Comparison

Boc-L-Glu(OFm)-OH (CAS No. 123417-18-5) is readily available from a variety of specialized chemical suppliers.[2][3][4] When selecting a supplier, key considerations include purity, available quantities, cost, and the quality of supporting documentation, such as a Certificate of Analysis (CoA). While pricing is often available only upon quotation, the following table summarizes key information for several notable suppliers to aid in procurement decisions.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Notes |

| P3 BioSystems | Boc-Glu(OFm)-OH | 123417-18-5 | C₂₄H₂₇NO₆ | 425.47 | High Purity | US-based supplier specializing in peptide synthesis reagents.[2] |

| BioCrick | This compound | 123417-18-5 | C₂₄H₂₇NO₆ | 425.5 | >98% | Provides CoA, HPLC, MS, and NMR data; offers various sizes from 5mg.[3] |

| Kilo Biotechnology | This compound | 123417-18-5 | C₂₄H₂₇NO₆ | 425.47 | >99% | China-based bulk manufacturer, offering customizable specifications.[4] |

| Advanced ChemTech | This compound | 123417-18-5 | C₂₄H₂₇NO₆ | 425.47 | High Purity | Supplier of amino acids and other peptide synthesis reagents.[5] |

| BLDpharm | This compound | 123417-18-5 | C₂₄H₂₇NO₆ | 425.47 | High Purity | Global supplier with ISO certifications.[6] |

| Biosynth | This compound | 123417-18-5 | C₂₄H₂₇NO₆ | 425.47 | High Purity | For research purposes only. |

| Aapptec Peptides | This compound | 123417-18-5 | C₂₄H₂₇NO₆ | 425.47 | High Purity | Specializes in high-quality amino acids, resins, and reagents.[7] |

Applications in Research and Development

The unique structure of Boc-L-Glu(OFm)-OH makes it a versatile tool in several research areas:

-

Peptide Synthesis : Its primary role is as a protected amino acid building block. The orthogonal protecting groups are crucial for synthesizing complex peptides and proteins with high purity and yield.[8][9]

-

Drug Development : It is frequently used in medicinal chemistry to design and create novel peptide-based therapeutics. The glutamic acid side chain can be modified to enhance drug stability, bioavailability, and targeting.[8][10]

-

Bioconjugation : The compound facilitates the linking of biomolecules, such as proteins or antibodies, to therapeutic agents or surfaces, which is essential for developing targeted drug delivery systems and diagnostics.[8][10]

Quality Control and Experimental Protocols

Ensuring the purity and identity of Boc-L-Glu(OFm)-OH is paramount for successful synthesis. A typical quality control workflow involves multiple analytical techniques.

Representative Experimental Protocol: Boc Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of a Boc-L-Glu(OFm)-OH residue during an SPPS cycle.

1. Resin Preparation:

- Start with a suitable resin (e.g., Merrifield resin) pre-loaded with the C-terminal amino acid.

- Swell the resin in an appropriate solvent like Dichloromethane (DCM) for 30 minutes.

2. Boc Deprotection:

- Treat the resin with a solution of Trifluoroacetic Acid (TFA) in DCM (typically 25-50% v/v) for 20-30 minutes to remove the Boc protecting group from the N-terminal amino acid.

- Wash the resin thoroughly with DCM followed by a neutralization wash with a solution of Diisopropylethylamine (DIPEA) in DCM (e.g., 5% v/v).

- Perform a final series of washes with DCM and Dimethylformamide (DMF) to prepare for coupling.

3. Coupling of Boc-L-Glu(OFm)-OH:

- Dissolve Boc-L-Glu(OFm)-OH (2-4 equivalents relative to resin loading) and a coupling agent like HBTU (2-4 equivalents) in DMF.

- Add an activator base such as DIPEA (4-8 equivalents) to the amino acid solution.

- Add the activated amino acid solution to the deprotected resin.

- Allow the coupling reaction to proceed for 1-2 hours at room temperature.

- Monitor the reaction completion using a qualitative test (e.g., Ninhydrin test).[11]

4. Capping (Optional):

- To block any unreacted amino groups, treat the resin with an acetic anhydride solution.

5. Cycle Repetition:

- Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Final Cleavage and Side-Chain Deprotection:

- Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed. The Fm group on the glutamic acid side chain is stable to the mild acid used for Boc removal and would require a separate basic treatment (e.g., with piperidine) if its removal is desired while other side-chain groups remain protected.

start [label="N-Boc-AA-Resin", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];

deprotection [label="1. Boc Deprotection\n(TFA/DCM)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

wash1 [label="2. Wash & Neutralize\n(DCM, DIPEA)", fillcolor="#F1F3F4", fontcolor="#202124"];

coupling [label="3. Couple this compound\n(HBTU/DIPEA in DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

wash2 [label="4. Wash\n(DMF, DCM)", fillcolor="#F1F3F4", fontcolor="#202124"];

end [label="Peptide Elongated\nby one residue", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> deprotection;

deprotection -> wash1;

wash1 -> coupling;

coupling -> wash2;

wash2 -> end;

}

This technical guide provides a framework for the procurement and effective utilization of Boc-L-Glu(OFm)-OH. Researchers should always consult specific product datasheets and relevant literature for optimized, application-specific protocols.

References

- 1. Boc-D-glutamic acid gamma-9-fluorenylmethyl ester [myskinrecipes.com]

- 2. This compound, 123417-18-5, Boc Amino Acids, P3 BioSystems [p3bio.com]

- 3. This compound | CAS:123417-18-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. kilobio.com [kilobio.com]

- 5. advancedchemtech.com [advancedchemtech.com]

- 6. BLDpharm - Bulk Product Details [bldpharm.com]

- 7. peptide.com [peptide.com]

- 8. chemimpex.com [chemimpex.com]

- 9. chemimpex.com [chemimpex.com]

- 10. chemimpex.com [chemimpex.com]

- 11. derpharmachemica.com [derpharmachemica.com]

A Comprehensive Technical Review of Boc-Glu(OFm)-OH in Peptide Synthesis and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-tert-butyloxycarbonyl-L-glutamic acid γ-(9-fluorenylmethyl) ester, commonly abbreviated as Boc-Glu(OFm)-OH, is a pivotal amino acid derivative employed in the synthesis of complex peptides and therapeutic agents. Its unique protecting group strategy, combining the acid-labile Boc group for N-terminal protection and the base-labile 9-fluorenylmethyl (OFm) ester for the γ-carboxyl group of glutamic acid, offers a distinct chemical orthogonality. This strategic design enables the selective deprotection and modification of the glutamic acid side chain, a feature highly valuable in the construction of modified peptides, cyclic peptides, and drug conjugates. This in-depth technical guide provides a comprehensive literature review of the applications of this compound, focusing on its role in solid-phase peptide synthesis (SPPS), its protecting group chemistry, and its utility in drug discovery and development.

Core Properties of this compound

This compound is a synthetic, amide-type molecule.[1] Key chemical and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 123417-18-5[1][2] |

| Molecular Formula | C₂₄H₂₇NO₆[1] |

| Molecular Weight | 425.47 g/mol [1] |

| Synonyms | N-Boc-L-glutamate 5-(9-fluorenylmethyl)ester, Boc-L-glutamic acid 5-(9-fluorenylmethyl) ester, Boc-L-glutamic acid γ-9-fluorenylmethyl ester[1] |

Applications in Peptide Synthesis

The primary application of this compound lies in peptide synthesis, where the OFm protecting group provides a strategic advantage for side-chain manipulation.

Solid-Phase Peptide Synthesis (SPPS)

This compound is utilized within the framework of Boc-based SPPS. In this strategy, the N-terminal Boc group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA), while the side-chain protecting groups are cleaved at the final step with a stronger acid like hydrofluoric acid (HF).[3][4] The OFm group on the glutamic acid side chain, however, is labile to basic conditions, offering an orthogonal deprotection scheme.

A potential side reaction when using glutamic acid derivatives in Boc-SPPS is the formation of pyroglutamate (pGlu) at the N-terminus.[3][5] The acidic conditions used for Boc deprotection can promote the cyclization of an N-terminal glutamic acid residue.[3]

General Experimental Protocol for Boc-SPPS using this compound:

While specific protocols for this compound are not abundantly available in the literature, a general protocol can be inferred from standard Boc-SPPS methodologies.

-

Resin Loading: The first Boc-protected amino acid is typically attached to a suitable resin, such as Merrifield or PAM resin, with a substitution level of 0.5 - 1.0 mmol/g.[6]

-

Deprotection: The Boc group is removed by treating the resin with a solution of 50% TFA in dichloromethane (DCM) for approximately 20-30 minutes.[4][7]

-

Neutralization: The resulting ammonium salt is neutralized with a tertiary amine, such as 5-10% N,N-diisopropylethylamine (DIEA) in DCM.[4]

-

Coupling: this compound is then coupled to the free amine on the resin. A variety of coupling reagents can be used, with uronium or phosphonium salt-based reagents like HBTU, HATU, or PyBOP being generally more effective for hindered couplings.[8][9][10] Pre-activation of the amino acid is often recommended to improve coupling efficiency.[10]

-

Washing: The resin is thoroughly washed with solvents like DMF and DCM after each deprotection and coupling step to remove excess reagents and byproducts.

-

Repeat Cycles: The deprotection, neutralization, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.

Quantitative Data on Boc-SPPS:

The following table summarizes typical quantitative data for Boc-SPPS, which can serve as a general reference for syntheses involving this compound.

| Parameter | Typical Value | Notes |

| Resin Substitution | 0.5 - 1.0 mmol/g | Merrifield or PAM resin are commonly used.[6] |

| Coupling Efficiency (per step) | >99% | Monitored by qualitative tests like the Kaiser test.[6] |

| Coupling Efficiency (Hindered Residues) | ~95-98% | May require double coupling or optimized reagents.[6] |

| Overall Crude Peptide Yield | 60 - 80% | Dependent on peptide length and sequence.[6] |

| Crude Peptide Purity (by HPLC) | 50 - 70% | Purification is typically required.[6] |

Synthesis of Ester Insulin

A notable application of this compound is in the fully convergent chemical synthesis of ester insulin. In this strategy, it was used as a precursor for the synthesis of an ester-linked dipeptide building block.[11] The OFm group was selectively removed with piperidine to yield the desired ester-linked dipeptide.[11]

Cyclic Peptide Synthesis

The orthogonality of the OFm group makes this compound a valuable tool for the synthesis of cyclic peptides. The side-chain carboxyl group can be deprotected while the peptide is still attached to the resin, allowing for on-resin cyclization. This can be achieved by forming an amide bond with a deprotected side-chain amine or the N-terminal amine. While specific examples detailing the use of this compound in cyclization are not prevalent, its potential is clear from the chemistry of the OFm protecting group. Poorly cyclizing sequences are often rich in Lys(Boc) and Arg(Pbf) residues.[12]

Protecting Group Chemistry: The OFm Ester

The 9-fluorenylmethyl (Fm) ester, and by extension the OFm group, is a base-labile protecting group. It is readily cleaved under mild basic conditions, typically using a solution of piperidine in a solvent like dimethylformamide (DMF). This allows for the selective deprotection of the glutamic acid side chain without affecting acid-labile protecting groups like Boc or benzyl-based esters.

Cleavage of the OFm Group:

The cleavage of the OFm group proceeds via a β-elimination mechanism upon treatment with a base, liberating the free carboxyl group and dibenzofulvene.

Visualization of Key Processes

General Workflow for Boc-Based Solid-Phase Peptide Synthesis

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Orthogonal Deprotection Strategy with this compound

References

- 1. biosynth.com [biosynth.com]

- 2. peptide.com [peptide.com]

- 3. benchchem.com [benchchem.com]

- 4. academic.oup.com [academic.oup.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. chempep.com [chempep.com]

- 8. benchchem.com [benchchem.com]

- 9. bachem.com [bachem.com]

- 10. benchchem.com [benchchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Global Analysis of Peptide Cyclization Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Boc-Glu(OFm)-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-glutamic acid γ-(9-fluorenylmethyl) ester (Boc-Glu(OFm)-OH) is a key building block in solid-phase peptide synthesis (SPPS), particularly for the construction of peptides with specific side-chain modifications. This derivative features the acid-labile tert-butyloxycarbonyl (Boc) group for the protection of the α-amino group and the base-labile 9-fluorenylmethyl (Fm) ester for the protection of the γ-carboxyl group of glutamic acid. This orthogonal protection scheme is highly advantageous for the on-resin synthesis of cyclic peptides, specifically for the formation of lactam bridges, as well as for the synthesis of branched peptides or peptides requiring selective side-chain conjugation.

The Fm ester is stable under the acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid, TFA), allowing for the stepwise assembly of the linear peptide chain using standard Boc-SPPS chemistry. Subsequently, the Fm group can be selectively removed on the solid support using a mild base, typically piperidine, exposing the γ-carboxyl group for further modification without disturbing the N-terminal Boc group or other acid-labile side-chain protecting groups. This selective deprotection is the cornerstone of its utility in advanced peptide synthesis.

Key Applications

-

On-Resin Cyclization (Lactam Bridge Formation): The primary application of this compound is in the synthesis of side-chain-to-side-chain cyclized peptides. Following the assembly of the linear peptide, the Fm group is removed, and the exposed γ-carboxyl group is coupled with a deprotected side-chain amine of another amino acid (e.g., lysine, ornithine) to form a lactam bridge. This conformational constraint can enhance the biological activity, metabolic stability, and receptor selectivity of peptides.

-

Synthesis of Branched Peptides: The deprotected γ-carboxyl group can serve as an anchor point for the synthesis of a second peptide chain, leading to the formation of branched peptides.

-

Side-Chain Labeling and Conjugation: The selective deprotection of the γ-carboxyl group allows for the attachment of reporter molecules, such as fluorescent dyes or biotin, or for conjugation to other molecules of interest.

Data Presentation

The following table summarizes typical quantitative data for the on-resin cyclization of a model peptide using this compound. These values are illustrative and can vary based on the specific peptide sequence, resin, and coupling reagents used.

| Parameter | Typical Value | Notes |

| Linear Peptide Synthesis | ||

| Resin Substitution | 0.3 - 0.8 mmol/g | Merrifield or PAM resins are commonly used in Boc-SPPS. |

| Coupling Efficiency (per step) | >99% | Monitored by the Kaiser test. |

| On-Resin Cyclization | ||

| OFm Deprotection Efficiency | >98% | Monitored by UV absorbance of the fluorenyl byproduct. |

| Cyclization Efficiency | 70 - 95% | Dependent on peptide sequence and length.[1][2] |

| Crude Purity of Cyclic Peptide | 50 - 80% | Purification by RP-HPLC is typically required.[1] |

| Overall Yield of Purified Cyclic Peptide | 15 - 40% | Based on the initial resin loading. |

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor

This protocol outlines the standard Boc-SPPS procedure for the assembly of the linear peptide chain on a solid support.

Materials:

-

Merrifield resin (or other suitable resin for Boc chemistry)

-

Boc-protected amino acids (including this compound and an amino acid with an orthogonally protected side-chain amine, e.g., Boc-Lys(Fmoc)-OH)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HOBt, DIC)

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.

-

First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin according to standard procedures for the chosen resin type.

-

Boc Deprotection:

-

Wash the resin with DMF (3 x 1 min).

-

Treat the resin with 50% TFA in DCM for 2 minutes.

-

Drain and treat with fresh 50% TFA in DCM for 20-30 minutes.[3]

-

Wash the resin with DCM (3 x 1 min), followed by DMF (3 x 1 min).

-

-

Neutralization:

-

Treat the resin with 10% DIEA in DMF for 2 minutes (repeat twice).

-

Wash the resin with DMF (3 x 1 min).

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the next Boc-protected amino acid (3 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HBTU/HOBt or DIC/HOBt) and DIEA in DMF.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the reaction completion using the Kaiser test. A negative result (yellow beads) indicates complete coupling.

-

-

Repeat: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence, incorporating this compound and the orthogonally protected amino acid at the desired positions.

-

Final Boc Deprotection: After the final coupling step, perform a final Boc deprotection (step 3) to expose the N-terminal amine if required for the final peptide.

Protocol 2: On-Resin Cyclization via Lactam Bridge Formation

This protocol describes the selective deprotection of the Fm and Fmoc groups followed by intramolecular cyclization on the solid support.

Materials:

-

Resin-bound linear peptide precursor from Protocol 1

-

DMF

-

Piperidine

-

DCM

-

Coupling reagents (e.g., PyBOP, HATU)

-

DIEA

Procedure:

-

Resin Washing: Wash the resin-bound peptide from Protocol 1 thoroughly with DMF (5 x 1 min).

-

Selective OFm and Fmoc Deprotection:

-

Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.

-

Drain and add a fresh solution of 20% piperidine in DMF and agitate for 20-30 minutes. The release of the fluorenyl group can be monitored by UV spectroscopy.

-

Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

-

Wash with DCM (3 x 1 min) and then again with DMF (3 x 1 min).

-

-

On-Resin Cyclization:

-

Swell the resin in DMF.

-

In a separate vessel, prepare the cyclization solution. A common combination is a coupling reagent such as PyBOP (3 equivalents) and a base such as DIEA (6 equivalents) in DMF.[4]

-

Add the cyclization solution to the resin.

-

Agitate the reaction mixture at room temperature for 4-24 hours. The progress of the cyclization can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC-MS.

-

-

Final Washing: After the cyclization is complete, wash the resin thoroughly with DMF (5 x 1 min) and DCM (5 x 1 min).

Protocol 3: Cleavage from Resin and Purification

This protocol details the final cleavage of the cyclic peptide from the solid support and its subsequent purification.

Materials:

-

Resin-bound cyclic peptide from Protocol 2

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))

-

Cold diethyl ether

-

Acetonitrile

-

Water

-

RP-HPLC system

Procedure:

-

Resin Drying: Dry the resin-bound cyclic peptide under vacuum for at least 1 hour.

-

Cleavage:

-

Add the cleavage cocktail to the resin in a reaction vessel.

-

Agitate the mixture at room temperature for 2-3 hours.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether twice to remove scavengers and residual cleavage cocktail.

-

-

Purification:

-

Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).

-

Purify the cyclic peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final cyclic peptide as a white powder.

-

-

Characterization: Confirm the identity and purity of the final product by analytical HPLC and mass spectrometry.

Mandatory Visualizations

Caption: Boc-SPPS workflow for linear peptide synthesis.

References

Application Notes and Protocols for the Use of Boc-Glu(OFm)-OH in Boc-Solid Phase Peptide Synthesis (Boc-SPPS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the realm of solid-phase peptide synthesis (SPPS), the strategic use of orthogonal protecting groups is paramount for the creation of complex peptides, such as those involving side-chain modifications, cyclization, or branching. The Boc (tert-butyloxycarbonyl) strategy, a cornerstone of peptide chemistry, traditionally relies on graduated acid lability for deprotection. This application note details the use of a specialized amino acid derivative, Boc-Glu(OFm)-OH , which introduces a third dimension of orthogonality into the Boc-SPPS workflow.

The Nα-Boc group is acid-labile, while the γ-carboxyl group of the glutamic acid side chain is protected by a base-labile fluorenylmethoxy (OFm) ester. This unique arrangement allows for the selective deprotection of the glutamic acid side chain under basic conditions (e.g., using piperidine) without affecting the acid-labile Nα-Boc group or the typically benzyl-based side-chain protecting groups (Bzl) used for other residues in Boc-SPPS.[1] This protocol is particularly valuable for on-resin side-chain lactamization to synthesize cyclic peptides.

Core Principles

The methodology leverages a three-dimensional orthogonal protection scheme within the Boc-SPPS framework:

-

Nα-Boc Protection: Temporary protection of the alpha-amino group, removed at each cycle with a moderately strong acid like trifluoroacetic acid (TFA).[1][2]

-

Side-Chain Bzl-type Protection: "Permanent" protection for other trifunctional amino acids, stable to the TFA used for Boc removal, and cleaved at the end of the synthesis with a strong acid (e.g., HF).[2]

-

Side-Chain OFm Protection: A semi-permanent, base-labile protection on the glutamic acid side chain. It is stable to the acidic conditions of Boc deprotection but can be selectively removed at a desired step using a base, typically piperidine.[1]

This orthogonality enables the selective exposure of the glutamic acid side-chain carboxyl group for subsequent on-resin modification, most commonly for cyclization with a deprotected amino side chain (e.g., from a Lys(Fmoc) residue that has been similarly deprotected).

Data Presentation

The following tables summarize the typical quantitative parameters for the key steps involved in a Boc-SPPS cycle utilizing this compound for on-resin cyclization.

Table 1: Standard Boc-SPPS Cycle Parameters

| Parameter | Reagent/Condition | Concentration/Volume | Duration |

| Resin Swelling | Dichloromethane (DCM) | 10-15 mL/g resin | 30-60 min |

| Nα-Boc Deprotection | Trifluoroacetic Acid (TFA) in DCM | 50% (v/v) | 1 x 5 min (pre-wash), 1 x 20-25 min |

| Neutralization | Diisopropylethylamine (DIPEA) in DCM | 5-10% (v/v) | 2 x 2-5 min |

| Amino Acid Coupling | Boc-Amino Acid | 2-4 equivalents | 1-2 hours |

| Coupling Reagent (e.g., HBTU/HOBt) | 2-4 equivalents | 1-2 hours | |

| DIPEA | 4-6 equivalents | 1-2 hours |

Table 2: Orthogonal Side-Chain Deprotection Parameters

| Parameter | Reagent/Condition | Concentration/Volume | Duration |

| Glu(OFm) Deprotection | Piperidine in DMF | 20% (v/v) | 2 x 10-15 min |

| Lys(Fmoc) Deprotection | Piperidine in DMF | 20% (v/v) | 2 x 10-15 min |

Table 3: On-Resin Cyclization (Lactamization) Parameters

| Parameter | Reagent/Condition | Equivalents (relative to resin capacity) | Duration |

| Intramolecular Coupling | Coupling Reagent (e.g., PyBOP/HOBt) | 3 equivalents | 4-24 hours |

| Base (e.g., DIPEA) | 6 equivalents | 4-24 hours |

Experimental Protocols

Protocol 1: Standard Boc-SPPS Cycle

This protocol outlines a single cycle of amino acid addition.

-

Resin Preparation: Place the resin in a reaction vessel and swell in Dichloromethane (DCM) for 30-60 minutes.

-

Nα-Boc Deprotection:

-

Drain the DCM.

-

Add 50% TFA in DCM to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-25 minutes.

-

Drain and wash the resin thoroughly with DCM (3x) and Isopropanol (2x), followed by DCM (3x).

-

-

Neutralization:

-

Add 5-10% DIPEA in DCM to the resin and agitate for 2-5 minutes.

-

Drain the solution.

-

Repeat the neutralization step.

-

Drain and wash the resin thoroughly with DCM (5x) to remove excess base.

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve the next Nα-Boc protected amino acid (2-4 eq.) and a coupling agent (e.g., HBTU, 2-4 eq.) in DMF.

-

Add this solution to the neutralized peptide-resin.

-

Add DIPEA (4-6 eq.) to initiate the coupling reaction.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor coupling completion with a qualitative test (e.g., Kaiser test).

-

Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

-

Protocol 2: Incorporation and Selective Deprotection of this compound

This protocol is performed after the desired linear peptide sequence has been assembled.

-

Peptide Assembly: Synthesize the linear peptide sequence on a suitable Boc-SPPS resin (e.g., MBHA or PAM resin) following Protocol 1 . The sequence should include this compound and another amino acid with an orthogonal side-chain protecting group for cyclization, such as Boc-Lys(Fmoc)-OH.

-

Final Nα-Boc Deprotection: Perform the Nα-Boc deprotection on the final amino acid as described in Protocol 1, Step 2 . Neutralize as described in Protocol 1, Step 3 . It is crucial to leave the N-terminus as a free amine for the subsequent cyclization step.

-

Selective Side-Chain Deprotection (OFm and Fmoc):

-

Wash the resin with DMF (3x).

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 15 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine. The side chains of glutamic acid and lysine are now deprotected and ready for cyclization.

-

Protocol 3: On-Resin Side-Chain to Side-Chain Cyclization (Lactam Bridge Formation)

-

Resin Preparation: After selective side-chain deprotection (Protocol 2, Step 3 ), swell the resin in DMF.

-

Intramolecular Coupling:

-

In a separate vessel, dissolve the coupling reagents (e.g., 3 eq. of PyBOP and 3 eq. of HOBt) in DMF.

-

Add the coupling reagent solution to the peptide-resin.

-

Add DIPEA (6 eq.) to the reaction mixture.

-

Agitate the mixture at room temperature for 4-24 hours. The reaction is typically performed under dilute conditions to favor intramolecular cyclization over intermolecular oligomerization.

-

Monitor the reaction completion by taking a small sample of resin, cleaving the peptide, and analyzing by HPLC-MS.

-

-

Final Wash: Once cyclization is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

Protocol 4: Final Cleavage and Deprotection

-

Resin Drying: Dry the resin thoroughly under vacuum after the final wash.

-

Cleavage: Treat the dried peptide-resin with a strong acid cocktail, such as Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA), to cleave the peptide from the resin and remove the remaining Bzl-type side-chain protecting groups. The specific cocktail and conditions will depend on the peptide sequence and the resin used.

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, collect the precipitate, and purify using standard techniques such as reverse-phase HPLC.

Mandatory Visualizations

Caption: Workflow for Boc-SPPS utilizing this compound for on-resin cyclization.

Caption: Logic diagram of the orthogonal deprotection strategy.

References

Application Notes and Protocols for Boc-Glu(OFm)-OH in Side Chain Protection of Glutamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis, particularly for crafting complex structures like cyclic or branched peptides, the strategic use of orthogonal protecting groups is paramount. Boc-Glu(OFm)-OH is a uniquely designed derivative of glutamic acid that facilitates such advanced synthetic strategies. It employs the acid-labile tert-butyloxycarbonyl (Boc) group for temporary protection of the α-amino group and the base-labile 9-fluorenylmethyl ester (OFm) for the semi-permanent protection of the γ-carboxyl side chain.

This orthogonality is the cornerstone of its utility: the N-terminal Boc group can be repeatedly removed with acid during standard solid-phase peptide synthesis (SPPS) without affecting the OFm-protected side chain. Subsequently, the OFm group can be selectively cleaved on-resin using a base, unmasking the side-chain carboxyl group for further modification, most notably for intramolecular head-to-tail cyclization. This approach is particularly valuable for synthesizing cyclic peptides by anchoring the peptide chain to the resin via the glutamic acid side chain.

Chemical Properties

| Property | Value |